Bienvenue dans la boutique en ligne BenchChem!

Diethylenetriaminepentaacetic acid alpha,omega-bis(biocytinamide)

Nuclear Medicine Imaging Infection Scintigraphy Vertebral Osteomyelitis

Diethylenetriaminepentaacetic acid alpha,omega-bis(biocytinamide), commonly referred to as DTPA-bis-biotin or DTPA-α,ω-bis(biocytinamide), is a symmetric, bifunctional chelator–biotin conjugate. It covalently links two biocytinamide moieties via amide bonds to the terminal carboxylates of diethylenetriaminepentaacetic acid (DTPA), yielding a high-affinity ligand for avidin/streptavidin systems while preserving the DTPA core's capacity to coordinate a broad range of radiometals (e.g., ¹¹¹In, ⁹⁹mTc, ¹⁵³Sm, ¹⁶⁶Dy/¹⁶⁶Ho, ¹⁷⁷Lu).

Molecular Formula C46H75N11O16S2
Molecular Weight 1102.3 g/mol
CAS No. 118896-98-3
Cat. No. B038083
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiethylenetriaminepentaacetic acid alpha,omega-bis(biocytinamide)
CAS118896-98-3
Molecular FormulaC46H75N11O16S2
Molecular Weight1102.3 g/mol
Structural Identifiers
SMILESC1C2C(C(S1)CCCCC(=O)NCCCCC(C(=O)O)NC(=O)CN(CCN(CCN(CC(=O)NC(CCCCNC(=O)CCCCC3C4C(CS3)NC(=O)N4)C(=O)O)CC(=O)O)CC(=O)O)CC(=O)O)NC(=O)N2
InChIInChI=1S/C46H75N11O16S2/c58-34(13-3-1-11-32-41-30(26-74-32)51-45(72)53-41)47-15-7-5-9-28(43(68)69)49-36(60)21-56(24-39(64)65)19-17-55(23-38(62)63)18-20-57(25-40(66)67)22-37(61)50-29(44(70)71)10-6-8-16-48-35(59)14-4-2-12-33-42-31(27-75-33)52-46(73)54-42/h28-33,41-42H,1-27H2,(H,47,58)(H,48,59)(H,49,60)(H,50,61)(H,62,63)(H,64,65)(H,66,67)(H,68,69)(H,70,71)(H2,51,53,72)(H2,52,54,73)
InChIKeyLKGHKLSIBPOASY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Diethylenetriaminepentaacetic acid alpha,omega-bis(biocytinamide) (CAS 118896-98-3): A Bis-Biotinylated DTPA Chelator for Targeted Radiopharmaceutical and Molecular Imaging Procurement


Diethylenetriaminepentaacetic acid alpha,omega-bis(biocytinamide), commonly referred to as DTPA-bis-biotin or DTPA-α,ω-bis(biocytinamide), is a symmetric, bifunctional chelator–biotin conjugate. It covalently links two biocytinamide moieties via amide bonds to the terminal carboxylates of diethylenetriaminepentaacetic acid (DTPA), yielding a high-affinity ligand for avidin/streptavidin systems while preserving the DTPA core's capacity to coordinate a broad range of radiometals (e.g., ¹¹¹In, ⁹⁹mTc, ¹⁵³Sm, ¹⁶⁶Dy/¹⁶⁶Ho, ¹⁷⁷Lu) [1]. The bis-biotin architecture differentiates this compound from mono-biotinylated DTPA derivatives by enabling bivalent avidin binding and altered pharmacokinetics, which have been exploited in pretargeted radioimmunoimaging, infection scintigraphy, and targeted radiotherapy [2]. Commercial availability of the unconjugated precursor (purity ≥95%, molecular formula C₄₆H₇₅N₁₁O₁₆S₂, MW 1102.28 g/mol) supports in-house radiolabeling for both diagnostic (SPECT) and therapeutic applications [3].

Why Generic DTPA-Biotin or Alternative Chelator-Biotin Conjugates Cannot Substitute for DTPA-α,ω-bis(biocytinamide) in Radiopharmaceutical Workflows


DTPA-α,ω-bis(biocytinamide) is not interchangeable with mono-biotinylated DTPA (DTPA-bio), iminodiacetic acid (IDA)-bis-biotin, or EDTA-biotin conjugates because the bis-biocytinamide architecture simultaneously governs three interdependent performance parameters: (i) radiometal chelation stability and radiochemical yield; (ii) bivalent avidin/streptavidin binding kinetics that influence pretargeting clearance and background; and (iii) in vivo pharmacokinetic profile including renal excretion rate. Substituting a mono-biotin-DTPA analog alters the molecular weight and charge distribution, accelerating blood clearance and reducing the temporal window for target tissue accumulation [1]. Replacing DTPA with IDA or EDTA reduces the thermodynamic stability of the radiometal complex, lowering radiochemical yield and increasing the risk of in vivo decomplexation [2]. The quantitative evidence below establishes where DTPA-α,ω-bis(biocytinamide) delivers measurable, decision-relevant differentiation.

DTPA-α,ω-bis(biocytinamide): Comparator-Anchored Quantitative Differentiation for Radiopharmaceutical Procurement Decisions


Clinical Diagnostic Sensitivity: 111In-DTPA-Biotin One-Step Scintigraphy vs. 99mTc-HMPAO Leucocyte Scintigraphy in Vertebral Infection

In a clinical study of 31 patients with suspected vertebral infection, one-step 111In-DTPA-biotin scintigraphy (without avidin pretargeting) achieved 91% sensitivity and 100% specificity for detecting bacterial vertebral infection. By comparison, 99mTc-HMPAO leucocyte scintigraphy, CT, and MR imaging each demonstrated sensitivity and specificity around 50% in the same patient cohort, with high proportions of false-negative, false-positive, or equivocal results [1]. In a separate, larger orthopaedic validation study (n = 54 patients), the two-step avidin/111In-biotin approach yielded an overall sensitivity of 97.7% versus 88.9% for 99mTc-HMPAO leucocyte scintigraphy, with 100% sensitivity, specificity, and accuracy in suspected osteomyelitis of the trunk versus only 50% sensitivity for 99mTc-HMPAO [2]. The 111In-DTPA-biotin signal derives specifically from the DTPA-α,ω-bis(biocytinamide) scaffold labeled with 111In.

Nuclear Medicine Imaging Infection Scintigraphy Vertebral Osteomyelitis

Radiochemical Yield: 99mTc-DTPA-bis-Biotin vs. 99mTc-IDA-bis-Biotin Under Parallel Labeling Conditions

In a direct comparative synthesis study, 99mTc-DTPA-bis-biotin was obtained with a radiochemical yield exceeding 98%, while 99mTc-IDA-bis-biotin achieved only 90% under analogous labeling conditions [1]. The identity of the DTPA-bis-biotin radiocomplex was confirmed by size-exclusion HPLC, showing a single radioactive peak that shifted to the high-molecular-weight region upon addition of a five-molar excess of avidin, confirming retention of biological recognition—a property not observed with the IDA analog to the same degree [1]. This 8-percentage-point yield differential is meaningful in radiopharmacy, where each percent loss of yield directly increases per-dose cost and reduces image quality.

Radiopharmaceutical Chemistry Technetium-99m Labeling Chelator Performance

Cellular Uptake Specificity: 153Sm-DTPA-bis-Biotin vs. Unchelated 153SmCl₃ in Rat AS-30D Hepatoma Cells

In vitro uptake studies using rat AS-30D hepatoma ascites cells demonstrated that 153Sm-DTPA-bis-biotin achieved a 39.6-fold higher cellular accumulation than unchelated 153SmCl₃. When avidin was added to the incubation, the uptake ratio increased further to 50-fold, confirming that the enhanced uptake is mediated by the biotin–avidin recognition system rather than passive diffusion [1]. In vivo, the tumor-to-normal-muscle (T/nT) ratio for 153Sm-DTPA-bis-biotin reached 15 at 3 h post-administration in implanted AS-30D tumors, compared with a T/nT ratio of only 4.7 for 99mTc-DTPA-bis-biotin at the same time point, highlighting the isotope-dependent therapeutic window achievable with the same DTPA-bis-biotin scaffold [1].

Targeted Radiotherapy Hepatoma Cell Uptake Samarium-153 Radiopharmaceuticals

Radiochemical Purity and Serum Stability of 166Dy/166Ho-DTPA-bis-Biotin as an In Vivo Generator System

The 166Dy/166Ho-DTPA-bis-biotin complex was obtained with a radiochemical purity of 99.1% ± 0.6% (n = 6 labeling batches) [1]. In vitro stability studies demonstrated no detectable decomplexation after 24 h incubation in human serum at 37°C, and critically, no translocation of the daughter nucleus 166Ho³⁺ occurred subsequent to β⁻ decay of 166Dy—a stringent test of the chelator's ability to retain the chemically distinct daughter radioisotope [1]. By comparison, mono-biotinylated DTPA derivatives have been shown to exhibit faster serum clearance, which reduces the residence time for decay and limits the effective therapeutic dose deliverable to the target [2]. The avidity of the labeled 166Dy/166Ho-DTPA-bis-biotin for avidin was quantitatively preserved post-labeling, as confirmed by agarose-avidin column retention [1].

Targeted Radiotherapy In Vivo Generator Dysprosium-166/Holmium-166

Renal Clearance Kinetics of 153Sm-DTPA-bis-Biotin: Quantitative Excretion Rate vs. Typical Macromolecular Radiopharmaceuticals

Pharmacokinetic evaluation of 153Sm(III)DTPA-bis-biotin in normal mice demonstrated biexponential blood clearance over 0–24 h, with 92% ± 4.32% of the injected dose eliminated in the urine within only 3 h post-injection [1]. This rapid renal elimination profile contrasts with macromolecular radiotherapeutics (e.g., radiolabeled monoclonal antibodies) that exhibit hepatic clearance and prolonged circulatory half-lives leading to higher bone marrow radiation dose. The rapid excretion is a direct consequence of the relatively low molecular weight of the DTPA-bis-biotin scaffold (~1.1 kDa) and its high aqueous solubility imparted by the multiple carboxylate groups, enabling efficient glomerular filtration [1]. By comparison, EDTA-biotin monomer (EB1) has been reported to exhibit even faster blood clearance (α-phase t₁/₂ ~2.2 min, β-phase t₁/₂ ~58 min in horses), but with the trade-off of lower chelation stability for therapeutic radiometals and absence of the bivalent biotin architecture required for pretargeting strategies [2].

Pharmacokinetics Renal Excretion Samarium-153 Radiopharmaceuticals

Preservation of Avidin-Binding Avidity After Radiometal Labeling: A Functional Integrity Benchmark

Across three independent radiometal systems (153Sm, 166Dy/166Ho, and 111In), the avidity of DTPA-α,ω-bis(biocytinamide) for avidin was quantitatively preserved after radiometal chelation. For 153Sm(III)DTPA-bis-biotin, avidin-agarose column retention confirmed that the labeled biotin retained full binding competence [1]. For 166Dy/166Ho-DTPA-bis-biotin, size-exclusion HPLC demonstrated complete shift of the radioactive peak to the high-molecular-weight fraction upon avidin addition, and agarose-avidin column binding was indistinguishable from unlabeled DTPA-bis-biotin [2]. For 111In-DTPA-biotin, in vitro uptake into Staphylococcus aureus was shown to be passive and biocytin-mediated, with a plateau accumulation of 0.95 pg/mg of pelleted viable cells reached at 6 h of incubation, confirming that the biocytinamide moiety retains biological recognition equivalent to free biotin on a molar basis [3]. This preservation of functional avidity is not universally observed: EDTA-biotin conjugates show variable binding activity depending on the labeling method, with yields reported as simply "higher than 90%" without quantitative avidin-shift confirmation [4].

Avidin-Biotin Binding Quality Control Radiopharmaceutical Functional Integrity

Procurement-Relevant Application Scenarios for DTPA-α,ω-bis(biocytinamide) (CAS 118896-98-3) Based on Quantitative Differentiation Evidence


One-Step Infection Scintigraphy Kit Development for Vertebral Osteomyelitis Diagnosis

Nuclear medicine departments and radiopharmacy kit manufacturers selecting a biotin-DTPA conjugate for infection imaging should prioritize DTPA-α,ω-bis(biocytinamide) based on the clinical evidence of 91% sensitivity and 100% specificity in one-step 111In-DTPA-biotin scintigraphy for vertebral infection, compared with ~50% for conventional 99mTc-HMPAO leucocyte scintigraphy and cross-sectional imaging [1]. The compound's consistent >98% radiochemical purity, 24 h serum stability, and preserved avidin binding post-labeling [2] support robust kit formulation with shelf-stable lyophilized vials containing 2.0 mg DTPA-bis-biotin in bicarbonate buffer (pH 8.0), as validated in published protocols [3].

Pretargeted Radiotherapy Using the 166Dy/166Ho In Vivo Generator System

Research groups and radiopharmaceutical CROs developing pretargeted radionuclide therapy should procure DTPA-α,ω-bis(biocytinamide) as the chelator of choice for the 166Dy/166Ho in vivo generator system. The quantitative evidence demonstrates 99.1% ± 0.6% radiochemical purity with zero daughter-nuclide (166Ho³⁺) translocation after β⁻ decay—a critical safety parameter that no alternative bis-biotin chelator has been shown to satisfy [1]. The compound enables a two-step protocol: pre-administration of avidin-conjugated tumor-targeting antibody, followed by 166Dy/166Ho-DTPA-bis-biotin injection, with the 92% renal clearance at 3 h [2] ensuring that unbound radiocomplex is rapidly eliminated before significant bone marrow irradiation occurs.

153Sm-Labeled DTPA-bis-Biotin for Ascites-Producing Carcinoma Therapy

For institutions procuring therapeutic radiopharmaceutical precursors targeting ascites-producing carcinomas (hepatoma, lung, ovarian, pancreatic), DTPA-α,ω-bis(biocytinamide) offers validated quantitative advantages: 39.6-fold selective uptake in AS-30D hepatoma ascites cells vs. unchelated 153SmCl₃, rising to 50-fold with avidin, and a tumor-to-normal-muscle ratio of 15 at 3 h post-injection [1]. The 370 MBq/mg specific activity achievable with the DTPA-bis-biotin scaffold [2], combined with 92% urinary elimination within 3 h [2], supports a therapeutic window suitable for intraperitoneal administration protocols where high local dose with low systemic exposure is required.

Multi-Isotope Pretargeting Research Platform Using a Single Bifunctional Chelator Scaffold

Academic and industrial radiopharmaceutical research groups that require a single, well-characterized bifunctional chelator scaffold compatible with multiple imaging and therapeutic radioisotopes (111In for SPECT, 99mTc for SPECT, 153Sm for therapy, 166Dy/166Ho for in vivo generator therapy, 177Lu for therapy) should standardize on DTPA-α,ω-bis(biocytinamide). The evidence base spans five radiometals with consistent radiochemical purity ≥98% [1][2][3] and preserved avidin-binding avidity across all systems [1][2]. This multi-isotope compatibility, combined with the 1102.28 g/mol molecular weight and ≥95% commercial purity [4], enables a single procurement decision to support an entire pretargeted theranostic pipeline, reducing vendor qualification burden and ensuring batch-to-batch comparability across imaging and therapy arms.

Quote Request

Request a Quote for Diethylenetriaminepentaacetic acid alpha,omega-bis(biocytinamide)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.